molecular formula C25H26N4O3 B4046616 N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline

N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline

Cat. No.: B4046616
M. Wt: 430.5 g/mol
InChI Key: NADUSOWNUPZRMU-UHFFFAOYSA-N
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Description

N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.20049070 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reduction Mechanisms The catalytic hydrogenation of nitrobenzene to aniline over transition metals, such as platinum, involves a complex mechanism where the adsorption of the phenyl group significantly impacts kinetic barriers. The reduction of nitrobenzene is a preferred route for aniline production, demonstrating the critical role of substrate interaction in catalytic processes (Sheng et al., 2016).

Synthetic Applications Substituted anilines and piperazines can be synthesized through reactions involving nitrobenzene, demonstrating the utility of these compounds in generating complex molecules with potential pharmacological activities. Techniques such as tandem reduction and reductive amination are employed to synthesize N-phenyl-substituted pyrrolidines and piperidines, showcasing the versatility of these compounds in organic synthesis (Bunce et al., 2003).

Biological Activities Piperazine derivatives synthesized through intermediate reactions involving nitrobenzene have been explored for their antimicrobial and antifungal properties. These studies reveal that certain piperazine analogs exhibit significant pharmacophoric activities against a range of bacterial and fungal pathogens, underscoring the potential of these compounds in drug development (Suryavanshi & Rathore, 2017).

Chemical Reactivity and Molecular Structure The electronic structures and molecular conformations of N-benzylideneanilines, including derivatives with nitro groups, have been studied through electronic absorption spectroscopy and computational methods. These investigations provide insights into the electronic and structural properties of these compounds, which are relevant for understanding their reactivity and potential applications (Akaba et al., 1980).

Visualization of Biological Structures The application of NBD (7-nitro-1,2,3-benzoxadiazole) derivatives, including piperazinyl-based probes, for the visualization of lysosomes in live cells highlights the utility of these compounds in bioimaging. These probes offer a cost-effective alternative to commercially available lysosomal markers, demonstrating the potential for novel applications in cellular biology (Ishiguro et al., 2008).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s challenging to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline” would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c30-25(17-20-7-3-1-4-8-20)28-15-13-27(14-16-28)22-11-12-24(29(31)32)23(18-22)26-19-21-9-5-2-6-10-21/h1-12,18,26H,13-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADUSOWNUPZRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.